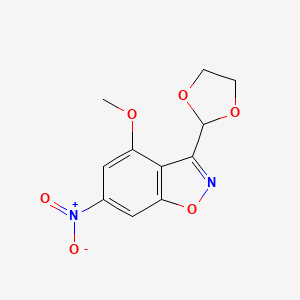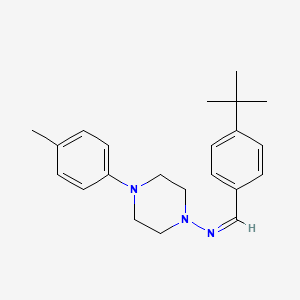
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.
作用機序
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine is a selective dopamine D3 receptor antagonist that has been shown to bind to the D3 receptor with high affinity. The D3 receptor is primarily expressed in the mesolimbic and mesocortical regions of the brain and has been implicated in the pathophysiology of various psychiatric disorders, including schizophrenia and addiction. N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to block the behavioral effects of drugs that act on the D3 receptor, suggesting that it may be a potential therapeutic agent for the treatment of addiction.
Biochemical and Physiological Effects
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to modulate dopamine neurotransmission in the brain, leading to changes in behavior and cognition. N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antidepressant-like effects. N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to decrease dopamine release in the nucleus accumbens, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has several advantages for use in lab experiments, including its high affinity and selectivity for the D3 receptor, making it a useful tool for investigating the role of the D3 receptor in various physiological and behavioral processes. However, N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has limitations, including its low solubility in water and its potential to bind to other receptors, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine, including the investigation of its potential as a therapeutic agent for the treatment of addiction and psychiatric disorders. Further studies are needed to determine the optimal dosage and administration route of N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine for these applications. Additionally, the development of new synthesis methods for N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine that improve its solubility and selectivity for the D3 receptor may facilitate its use in future studies. Finally, the investigation of the potential of N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine as a PET imaging agent for the dopamine D3 receptor may provide valuable insights into the role of this receptor in various physiological and behavioral processes.
Conclusion
In conclusion, N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential of N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine as a therapeutic agent for the treatment of addiction and psychiatric disorders and as a PET imaging agent for the dopamine D3 receptor.
合成法
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine can be synthesized using different methods, including the reaction of 2-chloro-3-phenylacrylonitrile with 4-methylphenylpiperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-3-phenylacrylonitrile with 4-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine can also be synthesized using the Suzuki-Miyaura cross-coupling reaction between 2-chloro-3-phenylacrylonitrile and 4-(4-methylphenyl)boronic acid followed by the reaction with piperazine.
科学的研究の応用
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to exhibit antipsychotic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of psychiatric disorders. N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has also been studied for its potential use as a probe in positron emission tomography (PET) imaging studies to investigate the dopamine D3 receptor in the brain.
特性
IUPAC Name |
(Z,Z)-2-chloro-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3/c1-17-7-9-20(10-8-17)23-11-13-24(14-12-23)22-16-19(21)15-18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b19-15-,22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVIBRDTBLUSJN-DRCXVQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC(=CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C(=C\C3=CC=CC=C3)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-4-(4-methylphenyl)piperazin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)

![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)
![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)
